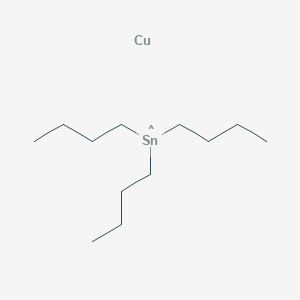
CID 85346124
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 85346124 is a useful research compound. Its molecular formula is C12H27CuSn and its molecular weight is 353.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve a series of synthetic routes and reaction conditions. These can include:
Stepwise Synthesis: This involves multiple steps where intermediate compounds are formed and then further reacted to produce the final compound.
Catalytic Reactions: Catalysts are often used to speed up reactions and improve yields.
Temperature and Pressure Conditions: Specific temperatures and pressures are maintained to optimize the reaction conditions.
Industrial Production Methods
In an industrial setting, the production of chemical compounds is scaled up from laboratory methods. This can involve:
Batch Processing: Producing the compound in large batches.
Continuous Flow Processing: A more efficient method where reactants are continuously fed into the reactor, and products are continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The compound loses electrons.
Reduction: The compound gains electrons.
Substitution: One atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions can include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce an alcohol, while reduction might produce a hydrocarbon.
Wissenschaftliche Forschungsanwendungen
Chemical compounds like CID 85346124 can have a wide range of scientific research applications, including:
Chemistry: Used as reagents or catalysts in various chemical reactions.
Biology: Studied for their effects on biological systems, such as enzyme inhibition or activation.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the production of materials, such as polymers or pharmaceuticals.
Wirkmechanismus
The mechanism of action of a chemical compound involves the molecular targets and pathways it affects. This can include:
Binding to Receptors: The compound may bind to specific receptors on cells, triggering a biological response.
Enzyme Inhibition: The compound may inhibit the activity of enzymes, affecting metabolic pathways.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 85346124 can be identified based on their chemical structure and properties. These might include:
Structural Analogues: Compounds with similar molecular structures.
Functional Analogues: Compounds with similar biological activities.
Uniqueness
The uniqueness of this compound can be highlighted by comparing its specific properties and activities with those of similar compounds. This can include differences in:
Chemical Structure: Unique functional groups or molecular arrangements.
Biological Activity: Specific effects on biological systems that are not seen with similar compounds.
Eigenschaften
CAS-Nummer |
82097-93-6 |
|---|---|
Molekularformel |
C12H27CuSn |
Molekulargewicht |
353.60 g/mol |
InChI |
InChI=1S/3C4H9.Cu.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |
InChI-Schlüssel |
BQXNARKRLDXPOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)CCCC.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


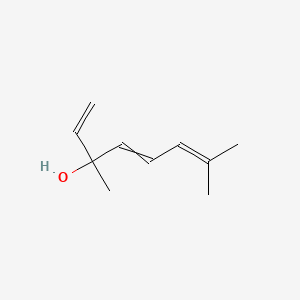
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)
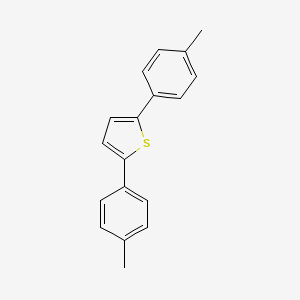
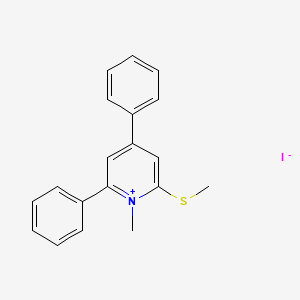
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)

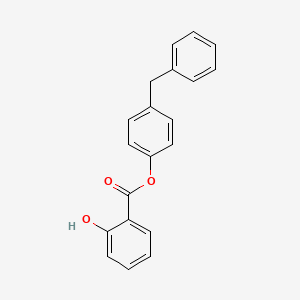
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
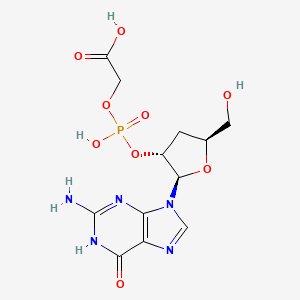
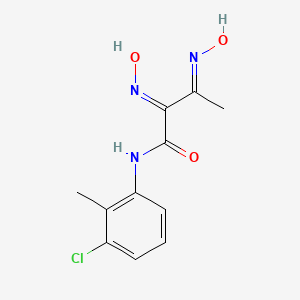
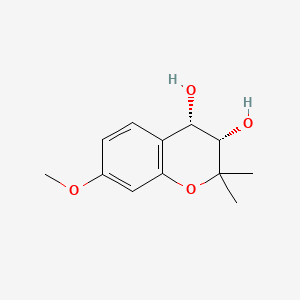
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
